molecular formula C18H17Cl2NO B8476819 N-[(1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]acetamide

N-[(1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]acetamide

Cat. No.: B8476819
M. Wt: 334.2 g/mol
InChI Key: YIQKGDBXOASLSF-SCLBCKFNSA-N
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Description

N-[(1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]acetamide is an organic compound that belongs to the class of acetamides. This compound features a tetrahydronaphthalene core substituted with a dichlorophenyl group and an acetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzaldehyde and 1-tetralone.

    Formation of Intermediate: The 3,4-dichlorobenzaldehyde undergoes a condensation reaction with 1-tetralone in the presence of a base to form an intermediate.

    Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding alcohol.

    Acetylation: The alcohol is acetylated using acetic anhydride to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-[(1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]acetamide: can be compared with other acetamide derivatives and tetrahydronaphthalene compounds.

    Similar Compounds: N-(4-chlorophenyl)-acetamide, N-(3,4-dichlorophenyl)-acetamide, and N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide.

Uniqueness

    Structural Features: The unique combination of a tetrahydronaphthalene core with a dichlorophenyl group and an acetamide moiety.

    Biological Activity: Potentially distinct biological activities due to its specific structure.

Properties

Molecular Formula

C18H17Cl2NO

Molecular Weight

334.2 g/mol

IUPAC Name

N-[(1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide

InChI

InChI=1S/C18H17Cl2NO/c1-11(22)21-18-9-7-13(14-4-2-3-5-15(14)18)12-6-8-16(19)17(20)10-12/h2-6,8,10,13,18H,7,9H2,1H3,(H,21,22)/t13-,18+/m0/s1

InChI Key

YIQKGDBXOASLSF-SCLBCKFNSA-N

Isomeric SMILES

CC(=O)N[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC(=O)NC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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